molecular formula C13H22N2O B3002388 2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide CAS No. 1281130-22-0

2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide

Cat. No.: B3002388
CAS No.: 1281130-22-0
M. Wt: 222.332
InChI Key: UJNJETMNBYORAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide is a synthetic organic compound that features a piperidine ring substituted with a prop-2-yn-1-yl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures.

Comparison with Similar Compounds

Similar Compounds

    N-(prop-2-yn-1-yl)piperidine: Lacks the amide moiety but shares the piperidine and alkyne functionalities.

    2-methylpropanamide: Lacks the piperidine and alkyne functionalities but shares the amide moiety.

Uniqueness

2-methyl-N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}propanamide is unique due to the combination of the piperidine ring, alkyne group, and amide moiety. This combination imparts specific chemical reactivity and potential biological activity that is not found in simpler analogs.

Properties

IUPAC Name

2-methyl-N-[(1-prop-2-ynylpiperidin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-7-15-8-5-6-12(10-15)9-14-13(16)11(2)3/h1,11-12H,5-10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNJETMNBYORAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.